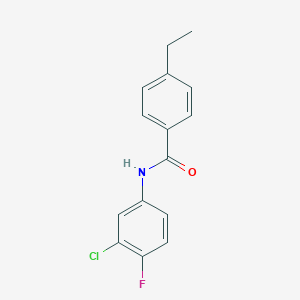
N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide, also known as CFEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. CFEB belongs to the class of benzamide derivatives and has been shown to exhibit promising pharmacological properties.
作用机制
The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide is not fully understood. However, it has been shown to act on the opioid receptors, specifically the mu and delta opioid receptors. N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide has been shown to exhibit neuroprotective properties, protecting neurons from damage and death.
实验室实验的优点和局限性
N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide is also highly selective for the mu and delta opioid receptors, making it a useful tool for studying the opioid system. However, N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide has some limitations. It has a relatively short half-life, which may limit its effectiveness in certain experiments. In addition, N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
未来方向
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide. One area of research is the development of new analgesic and anti-inflammatory drugs based on N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide. Another area of research is the development of new cancer therapies based on N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide and its potential applications in the treatment of neurodegenerative diseases.
合成方法
N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide can be synthesized using various methods, including the reaction of 3-chloro-4-fluoroaniline with ethyl 4-aminobenzoate in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide in its pure form. Other methods include the reaction of 3-chloro-4-fluoroaniline with ethyl 4-chlorobenzoate or ethyl 4-bromobenzoate in the presence of a catalyst.
科学研究应用
N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide has been extensively studied for its potential applications in medical research. It has been shown to exhibit potent antinociceptive and anti-inflammatory properties, making it a promising candidate for the development of new analgesic and anti-inflammatory drugs. N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide has also been shown to possess antitumor properties, making it a potential candidate for cancer therapy. In addition, N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide has been shown to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C15H13ClFNO |
|---|---|
分子量 |
277.72 g/mol |
IUPAC 名称 |
N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C15H13ClFNO/c1-2-10-3-5-11(6-4-10)15(19)18-12-7-8-14(17)13(16)9-12/h3-9H,2H2,1H3,(H,18,19) |
InChI 键 |
FDWCGCBIFUONKB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
规范 SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




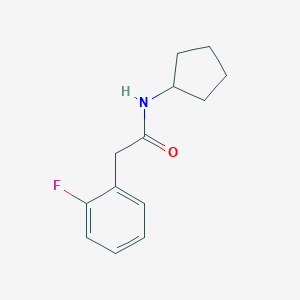

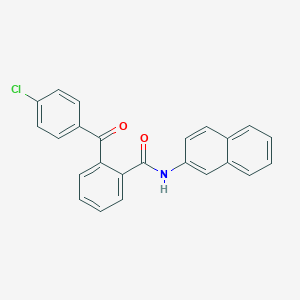

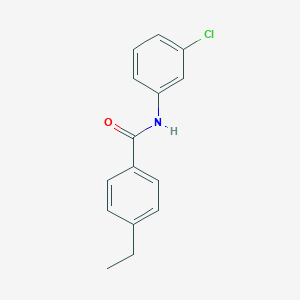

![Ethyl 3-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290390.png)
![Ethyl 3-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B290392.png)

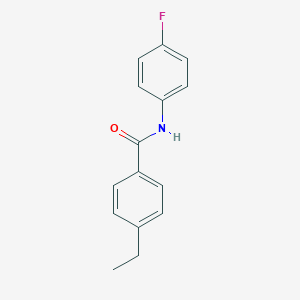
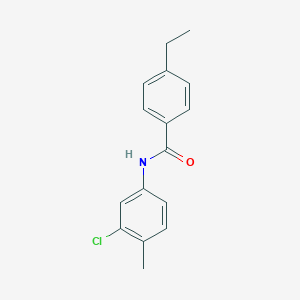
![Ethyl 4-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290396.png)
![Methyl 4-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290397.png)